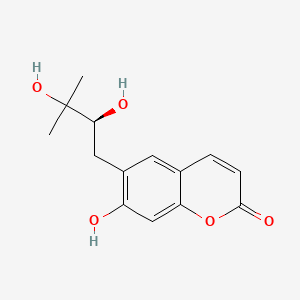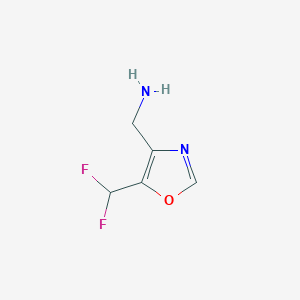
1,3-Dibromo-2-iodo-5-methoxybenzene
Vue d'ensemble
Description
1,3-Dibromo-2-iodo-5-methoxybenzene is a chemical compound with the molecular formula C7H5Br2IO . It is a white solid with a molecular weight of 391.83 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one iodine atom, and one methoxy group . The InChI code for this compound is 1S/C7H5Br2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 391.83 . The compound is stored at temperatures between 0-5°C .Applications De Recherche Scientifique
Synthesis and Transformation
1,3-Dibromo-2-iodo-5-methoxybenzene is a significant precursor in various organic transformations, particularly those involving the formation of benzynes. Diemer et al. (2011) describe efficient methods for synthesizing 1,2-dibromobenzenes, including this compound, highlighting their utility in regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Guest-Induced Assembly in Chemistry
Kobayashi et al. (2003) investigated the assembly of tetracarboxyl-cavitand with tetra(3-pyridyl)-cavitand into a heterodimeric capsule, demonstrating the importance of substituents like this compound in guest-induced formations and interactions in organic chemistry (Kobayashi et al., 2003).
Palladium-Catalyzed Reactions
In the field of catalysis, Guo et al. (2017) describe the use of palladium-catalyzed oxidative homocoupling and hydroxylation of aromatic compounds, where 1-iodo-4-methoxybenzene, a related compound, functions as an oxidant. This research underscores the potential of halogenated methoxybenzenes in catalytic processes (Guo et al., 2017).
Environmental Chemistry
In environmental chemistry, Führer and Ballschmiter (1998) investigated the presence of bromochloromethoxybenzenes, including compounds similar to this compound, in the marine troposphere, highlighting their biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).
Photocatalysis
Ökte et al. (2001) explored the photocatalytic degradation of 1,3-dihydroxy-5-methoxybenzene, a structurally similar compound to this compound, in aqueous suspensions of TiO2. This study provides insight into the photocatalytic behaviors of methoxybenzenes, which is relevant for environmental remediation and understanding the kinetics of photocatalytic reactions (Ökte, Resat, & Inel, 2001).
Catalytic Reactions and Synthesis
The catalytic properties of methoxybenzene derivatives, including those structurally similar to this compound, are explored in various studies. For example, Moroda and Togo (2008) demonstrated the iodobenzene-catalyzed preparation of specific organic compounds, indicating the versatility of halogenated methoxybenzenes in synthesis (Moroda & Togo, 2008).
Propriétés
IUPAC Name |
1,3-dibromo-2-iodo-5-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPHLFYNNYFZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B3324858.png)

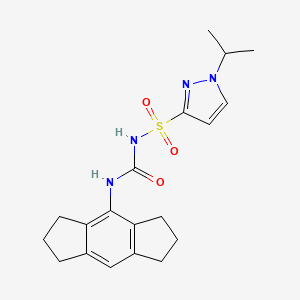


![4-[2,5-difluoro-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3324888.png)
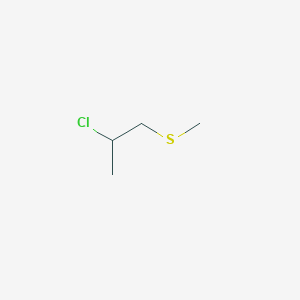
![3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3324898.png)
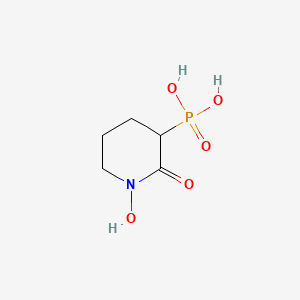
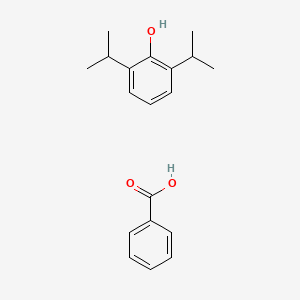

![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]hexanoic acid](/img/structure/B3324935.png)
